2,6-Dimethoxy-4-((E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate
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Overview
Description
2,6-Dimethoxy-4-((E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate is a complex organic compound with a molecular formula of C21H21N3O5S and a molecular weight of 427.483 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthetic routes and reaction conditions for 2,6-Dimethoxy-4-((E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate are not extensively documented in the available literature. it is typically synthesized through a series of organic reactions involving the condensation of appropriate starting materials under controlled conditions . Industrial production methods for this compound are not well-established due to its specialized use in research.
Chemical Reactions Analysis
2,6-Dimethoxy-4-((E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-Dimethoxy-4-((E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-((E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2,6-Dimethoxy-4-((E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate can be compared with similar compounds such as:
4-Methyl-2,6-dimethoxyphenol: This compound has a similar structure but lacks the triazole and sulfanyl groups.
(E)-4,6-diiodo-2-(((4-methoxy-2-nitrophenyl)imino)methyl)phenyl acetate: This compound has similar functional groups but includes iodine substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N4O5S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
[2,6-dimethoxy-4-[(E)-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenyl] acetate |
InChI |
InChI=1S/C20H20N4O5S/c1-12(25)29-18-16(27-3)9-13(10-17(18)28-4)11-21-24-19(22-23-20(24)30)14-5-7-15(26-2)8-6-14/h5-11H,1-4H3,(H,23,30)/b21-11+ |
InChI Key |
VDFHIHGZGBPMOH-SRZZPIQSSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)OC)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2C(=NNC2=S)C3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
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